1,1'-(2,3-Dibromobutane-2,3-diyl)dibenzene
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Overview
Description
1,1’-(2,3-Dibromobutane-2,3-diyl)dibenzene is an organic compound characterized by the presence of two benzene rings connected via a 2,3-dibromobutane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2,3-Dibromobutane-2,3-diyl)dibenzene typically involves the bromination of butane derivatives followed by coupling with benzene rings. One common method involves the reaction of 2,3-dibromobutane with benzene in the presence of a catalyst such as aluminum chloride (AlCl3) under Friedel-Crafts alkylation conditions . The reaction proceeds through the formation of a carbocation intermediate, which then reacts with benzene to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
1,1’-(2,3-Dibromobutane-2,3-diyl)dibenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Reduction Reactions: The compound can be reduced to form 1,1’-(2,3-dibutyl)dibenzene using reducing agents like zinc dust in the presence of an acid.
Oxidation Reactions: Oxidation of the compound can lead to the formation of corresponding dibenzyl ketones or carboxylic acids.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Zinc dust (Zn) and hydrochloric acid (HCl).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: 1,1’-(2,3-Dihydroxybutane-2,3-diyl)dibenzene or 1,1’-(2,3-diaminobutane-2,3-diyl)dibenzene.
Reduction: 1,1’-(2,3-Dibutyl)dibenzene.
Oxidation: Dibenzyl ketones or carboxylic acids.
Scientific Research Applications
1,1’-(2,3-Dibromobutane-2,3-diyl)dibenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1’-(2,3-Dibromobutane-2,3-diyl)dibenzene involves its interaction with various molecular targets. The bromine atoms can participate in electrophilic substitution reactions, while the benzene rings can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules .
Comparison with Similar Compounds
Similar Compounds
2,3-Dibromobutane: A simpler compound with similar bromine substitution but without the benzene rings.
1,1’-(2,3-Dibromo-1,4-butanediyl)dibenzene: A related compound with a different substitution pattern on the butane moiety.
Uniqueness
1,1’-(2,3-Dibromobutane-2,3-diyl)dibenzene is unique due to the presence of both benzene rings and the 2,3-dibromobutane moiety, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
(2,3-dibromo-3-phenylbutan-2-yl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Br2/c1-15(17,13-9-5-3-6-10-13)16(2,18)14-11-7-4-8-12-14/h3-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQAAAJRUKGXIHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(C)(C2=CC=CC=C2)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Br2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10624211 |
Source
|
Record name | 1,1'-(2,3-Dibromobutane-2,3-diyl)dibenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10624211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.11 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105514-72-5 |
Source
|
Record name | 1,1'-(2,3-Dibromobutane-2,3-diyl)dibenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10624211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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